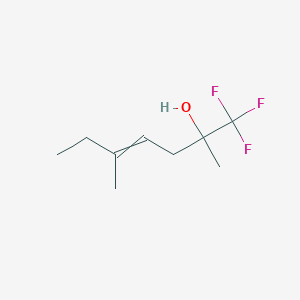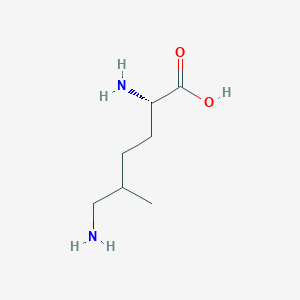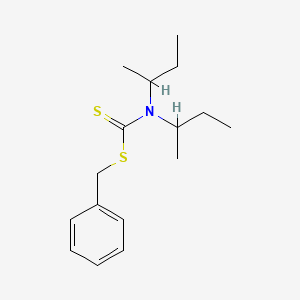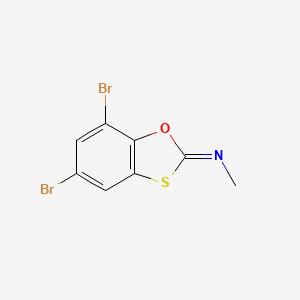
1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol is an organic compound characterized by the presence of trifluoromethyl and hydroxyl functional groups. This compound is notable for its unique structural features, which include a trifluoromethyl group attached to a heptene backbone with a hydroxyl group at the second position. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylhept-4-en-2-one and trifluoromethylating agents.
Reaction Conditions:
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Analyse Des Réactions Chimiques
1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under suitable conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction pathway.
Applications De Recherche Scientifique
1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the design of drugs with improved pharmacokinetic properties.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: The presence of the trifluoromethyl group can influence the compound’s lipophilicity, affecting its ability to cross biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds, further modulating its interactions with biomolecules.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2,5-dimethylhept-4-en-2-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1,1-Trifluoro-2,5-dimethylhexane-2-ol and 1,1,1-Trifluoro-2,5-dimethylpent-4-en-2-ol share structural similarities but differ in the length of the carbon chain or the position of functional groups.
Uniqueness: The specific arrangement of the trifluoromethyl and hydroxyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61107-55-9 |
|---|---|
Formule moléculaire |
C9H15F3O |
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2,5-dimethylhept-4-en-2-ol |
InChI |
InChI=1S/C9H15F3O/c1-4-7(2)5-6-8(3,13)9(10,11)12/h5,13H,4,6H2,1-3H3 |
Clé InChI |
VFQMSJOJHKPCPI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCC(C)(C(F)(F)F)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)



![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
![{[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]methyl}benzene](/img/structure/B14588824.png)
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)




![6,11-Diphenyl-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14588861.png)

